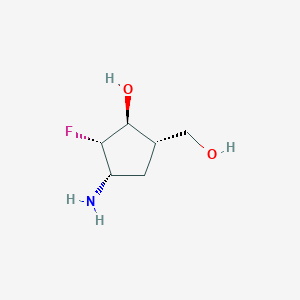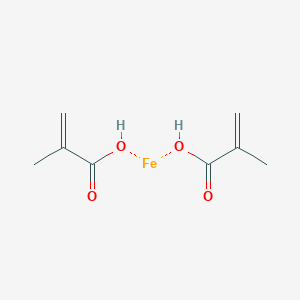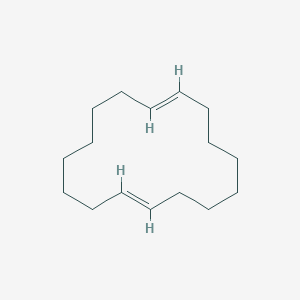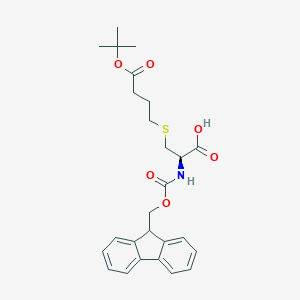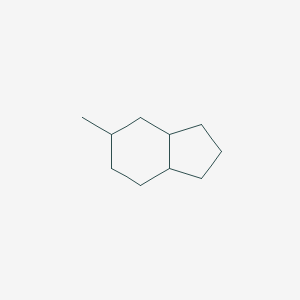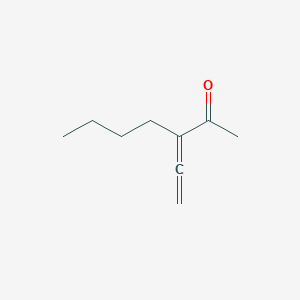
3-Ethenylidene-2-heptanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethenylidene-2-heptanone, also known as ethyl vinyl ketone or EVK, is a colorless liquid with a strong odor. It is a common industrial chemical used in the production of resins, coatings, and adhesives. In recent years, EVK has gained attention in the scientific community due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of EVK is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways involved in cell growth, inflammation, and bacterial infection. EVK has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. It has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and cell division.
Biochemische Und Physiologische Effekte
EVK has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce inflammation, and inhibit bacterial growth. EVK has also been found to modulate the expression of various genes involved in cell growth, differentiation, and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
EVK has several advantages for lab experiments. It is readily available, easy to handle, and can be synthesized in large quantities. It is also relatively stable and can be stored for extended periods. However, EVK has limitations in terms of its solubility and toxicity. It is poorly soluble in water, which can limit its use in aqueous-based experiments. EVK is also toxic at high concentrations and can cause irritation to the skin and eyes.
Zukünftige Richtungen
There are several future directions for research on EVK. One area of interest is the development of EVK-based therapeutics for the treatment of cancer, inflammation, and bacterial infections. Another area of research is the elucidation of the mechanism of action of EVK, which could lead to the discovery of new drug targets. Furthermore, the synthesis of EVK analogs with improved solubility and toxicity profiles could enhance its potential as a therapeutic agent.
Synthesemethoden
EVK can be synthesized through the reaction of 3-Ethenylidene-2-heptanoneene and acetic acid. The process involves the oxidation of 3-Ethenylidene-2-heptanoneene to acetaldehyde, which is then further oxidized to form EVK. This method is widely used in industry and can be scaled up for commercial production.
Wissenschaftliche Forschungsanwendungen
EVK has been studied for its potential therapeutic applications in various fields of medicine. It has shown promising results in treating cancer, inflammation, and bacterial infections. EVK has been found to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, EVK has demonstrated antibacterial activity against various strains of bacteria, including drug-resistant strains.
Eigenschaften
CAS-Nummer |
104550-70-1 |
|---|---|
Produktname |
3-Ethenylidene-2-heptanone |
Molekularformel |
C9H14O |
Molekulargewicht |
138.21 g/mol |
InChI |
InChI=1S/C9H14O/c1-4-6-7-9(5-2)8(3)10/h2,4,6-7H2,1,3H3 |
InChI-Schlüssel |
QJIGYLRGFMMLTN-UHFFFAOYSA-N |
SMILES |
CCCCC(=C=C)C(=O)C |
Kanonische SMILES |
CCCCC(=C=C)C(=O)C |
Synonyme |
2-Heptanone, 3-ethenylidene- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



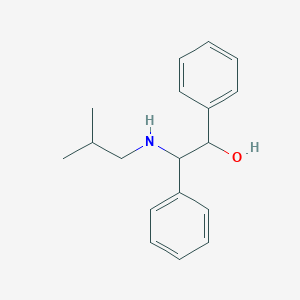
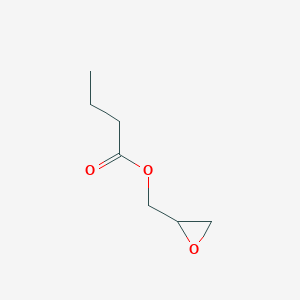
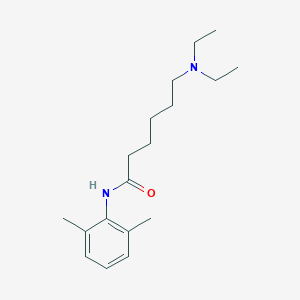
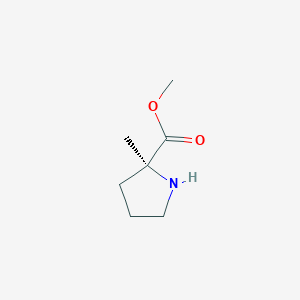
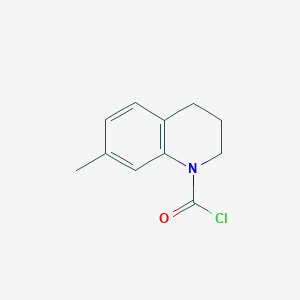
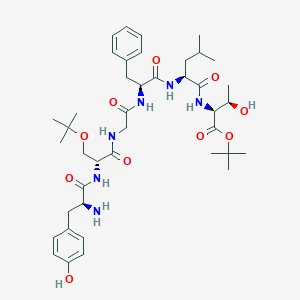
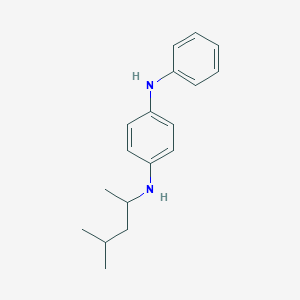
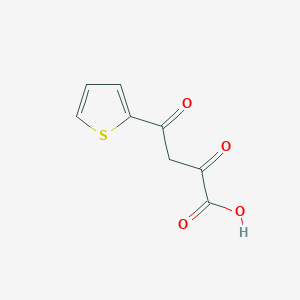
![Methyl (2S)-5-[(Z)-cyano-[(5S)-5-methoxycarbonylpyrrolidin-2-ylidene]methyl]-3,4-dihydro-2H-pyrrole-2-carboxylate](/img/structure/B11461.png)
